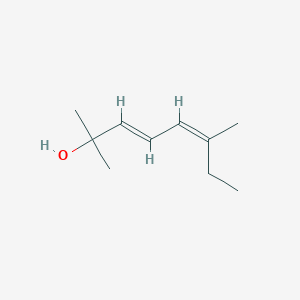
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is an organic compound with a unique structure characterized by its double bonds and hydroxyl group. This compound is often found in various natural products and has significant applications in different fields due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of Grignard reagents, which react with suitable aldehydes or ketones under controlled conditions to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- may involve more scalable processes such as catalytic hydrogenation or the use of biocatalysts. These methods are optimized for higher yields and purity, ensuring that the compound meets the necessary standards for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols, which have their own unique applications in different fields.
Wissenschaftliche Forschungsanwendungen
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties.
Wirkmechanismus
The mechanism by which 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- include:
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
What sets 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- apart from these similar compounds is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these specific characteristics are required.
Eigenschaften
CAS-Nummer |
18675-16-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
InChI-Schlüssel |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Isomerische SMILES |
CC/C(=C\C=C\C(C)(C)O)/C |
Kanonische SMILES |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-16-6 18675-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


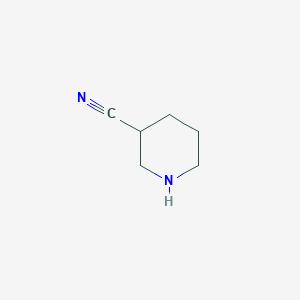
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
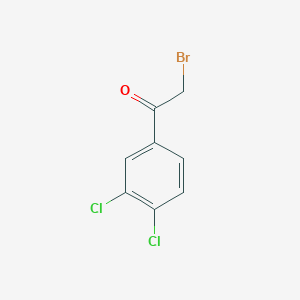
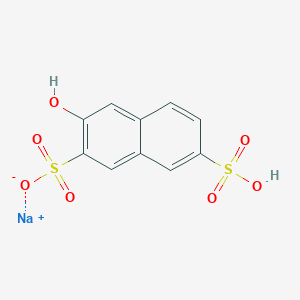
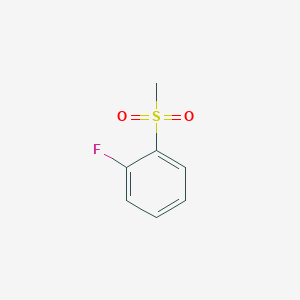
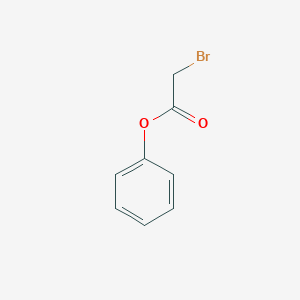
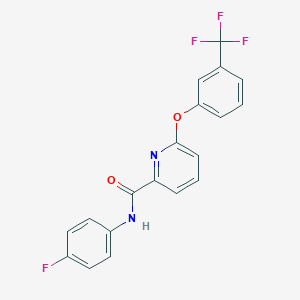
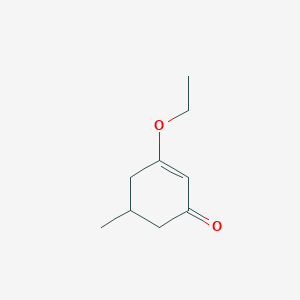
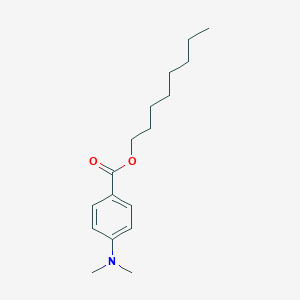
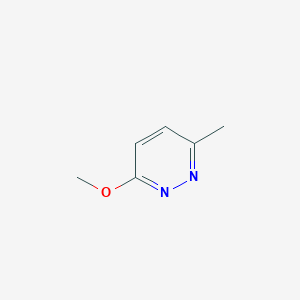
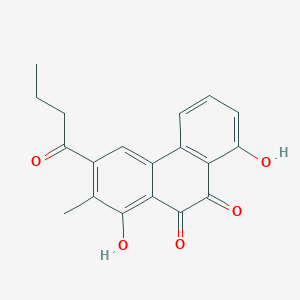
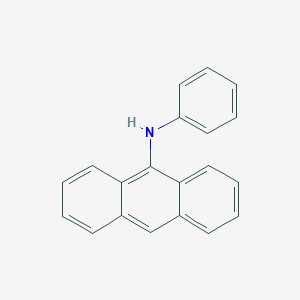
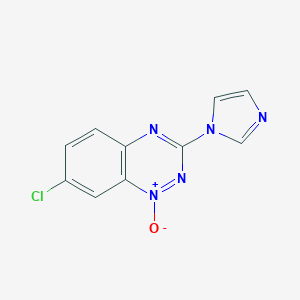
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
